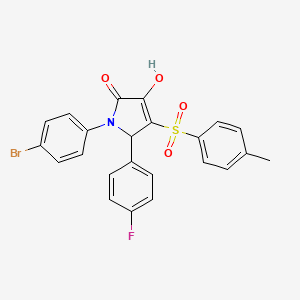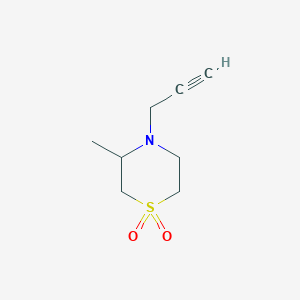
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with secondary amines and propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 hours .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .
科学的研究の応用
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Compounds closely related to 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione have shown promise as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. A study evaluated the inhibitory activity of two cyclodidepsipeptides against xanthine oxidase in vitro and their anti-inflammatory response, revealing that these compounds were excellent inhibitors of xanthine oxidase and significantly suppressed nuclear factor of κB activation. This suggests potential use in the treatment of gout and other conditions involving excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Antimicrobial Activity
Another research focus has been on the antimicrobial properties of morpholine derivatives. A synthesized novel didepsipeptide exhibited significant antimicrobial activity against several bacterial strains, including Escherichia coli, highlighting its potential for pharmacological applications (Yancheva et al., 2012).
Electrochromic Applications
Derivatives of pyrrolo-acenaphtho-pyridazine-diones, a structurally related group, have been synthesized for use in electrochromic applications. These novel electron acceptors demonstrated high electrochromic efficiency and stability, making them suitable for use in electrochromic devices, which change color in response to electrical stimulation (Cho et al., 2015).
Tyrosinase Inhibition for Cosmetic Applications
Compounds structurally similar to this compound have been explored for their tyrosinase inhibition potential. This enzyme is involved in the synthesis of melanin, making these inhibitors relevant for cosmetic applications aimed at reducing pigmentation (Then et al., 2018).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to impact a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
3-methyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-9-5-6-12(10,11)7-8(9)2/h1,8H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNEMLNRVRRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
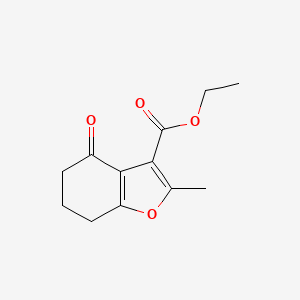

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
amine hydrochloride](/img/structure/B2387344.png)
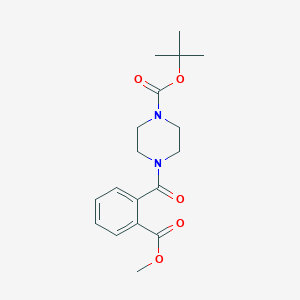

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
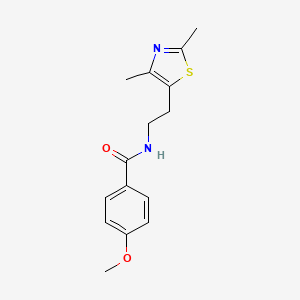
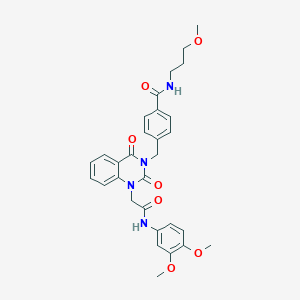
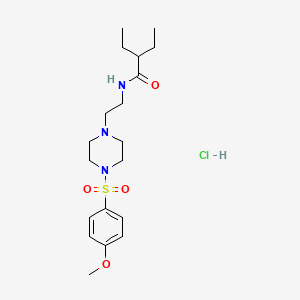
![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
